3-(4-Dimethylamino-phenyl)-2-thioxo-thiazolidin-4-one
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Overview
Description
Synthesis Analysis
The synthesis of 1,3-thiazolidin-4-ones, including 3-(4-Dimethylamino-phenyl)-2-thioxo-thiazolidin-4-one, has been extensively studied. Various synthetic methodologies have been developed, emphasizing green chemistry and advanced synthesis techniques to enhance efficiency and reduce environmental impact. For instance, the synthesis of 1,3-thiazolidin-4-ones often involves the cyclization of thiosemicarbazones under specific conditions, showcasing the compound's synthetic flexibility and the interest in developing environmentally friendly synthesis routes (Cunico, Gomes, & Vellasco, 2008).
Molecular Structure Analysis
The molecular structure of this compound is part of the broader discussion on the representation and stability of 1,3-thiazolidin-4-one derivatives. The structural analyses over the years have led to a deeper understanding of the molecular frameworks, aiding in the design and synthesis of novel derivatives with enhanced biological activities (Santos, Jones Junior, & Silva, 2018).
Chemical Reactions and Properties
The chemical reactivity of 1,3-thiazolidin-4-ones, including the compound , is influenced by its structural components, enabling a variety of chemical transformations. These transformations are crucial for the development of compounds with specific biological activities. The literature highlights the compound's versatility in undergoing various chemical reactions, contributing to its prominence in medicinal chemistry applications (Issac & Tierney, 1996).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are significant for its application in drug formulation and development. While specific studies on this compound's physical properties are sparse, the broader class of 1,3-thiazolidin-4-ones is known for its diverse physical properties, which are tailored through structural modifications to meet pharmaceutical requirements (ArunlalV., Vandana, & Biju, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and stability under different conditions, are essential for understanding the compound's behavior in biological systems and its mechanism of action. The chemical properties of this compound are indicative of its potential as a pharmacological agent, with various studies exploring its application in medicinal chemistry (Mech, Kurowska, & Trotsko, 2021).
Scientific Research Applications
Synthesis and Derivative Formation
The compound has been utilized in the synthesis of various derivatives, demonstrating its versatility in chemical reactions. For instance, it has been used in the preparation of 1,4-dihydropyridine derivatives, which are obtained through the treatment of compounds with primary amines. These derivatives have shown varying yields, indicating the compound's potential in creating diverse chemical structures (Stanovnik et al., 2002). Additionally, its reactivity has been explored in the synthesis of thiazolidinone derivatives, which are further modified to assess their biological properties (Patel, Kumari, & Patel, 2012).
Antimicrobial and Anticancer Properties
The compound has been the focus of studies investigating its antimicrobial and anticancer properties. In one study, thiazolidinone derivatives, including those derived from 3-(4-Dimethylamino-phenyl)-2-thioxo-thiazolidin-4-one, demonstrated significant antimicrobial activity against a range of bacteria and fungi. This suggests its potential use in developing new antimicrobial agents (Patel, Patel, Kumari, & Patel, 2012). Furthermore, its derivatives have been tested for cytotoxicity against leukemic cell lines, with some showing considerable cytotoxicity. This highlights its potential application in cancer research and therapy (Sharath Kumar et al., 2015).
Photocatalytic Decolorization
The compound has been used in photocatalytic studies, specifically in the decolorization of dyes. Its photocatalytic decolorization by nano-sized zinc oxide under various conditions has been explored, demonstrating its potential application in environmental remediation and wastewater treatment (Montazerozohori & Hosseini Pour, 2014).
Synthesis and QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies involving thiazolidin-4-ones, derived from the compound, have been conducted to model their antihistaminic activity. This research offers insights into the compound's potential in developing new therapeutic agents (Agrawal, Sachan, & Khadikar, 2000).
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been associated with a wide range of biological activities including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to have cytotoxic activity on human tumor cell lines .
Biochemical Pathways
For instance, some thiazole derivatives have been found to have antitumor and cytotoxic activity, suggesting they may interact with pathways involved in cell proliferation and survival .
Result of Action
Some thiazole derivatives have been found to have antitumor and cytotoxic activity, suggesting they may induce cell cycle arrest and apoptosis .
properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c1-12(2)8-3-5-9(6-4-8)13-10(14)7-16-11(13)15/h3-6H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWQCQRGAPYJDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)CSC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361714 |
Source
|
Record name | 3-[4-(Dimethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34557-44-3 |
Source
|
Record name | 3-[4-(Dimethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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